molecular formula C20H14N4O4 B433836 N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-3-nitro-benzamide CAS No. 331866-23-0

N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-3-nitro-benzamide

Cat. No.: B433836
CAS No.: 331866-23-0
M. Wt: 374.3g/mol
InChI Key: RLHCFSAKMPXJBM-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-3-nitro-benzamide is a heterocyclic compound with the molecular formula C₂₀H₁₄N₄O₄ and a molecular weight of 374.3 g/mol . Its IUPAC name is N-[2-methyl-5-(oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide, reflecting its fused oxazole-pyridine core linked to a nitro-substituted benzamide moiety. The SMILES notation (CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=CC=C4)N+[O-] ) and InChIKey (RLHCFSAKMPXJBM-UHFFFAOYSA-N ) provide precise structural descriptors.

Table 1: Key Molecular Properties

Property Value
Molecular Formula C₂₀H₁₄N₄O₄
Molecular Weight 374.3 g/mol
IUPAC Name N-[2-methyl-5-(oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide
SMILES CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=CC=C4)N+[O-]
InChIKey RLHCFSAKMPXJBM-UHFFFAOYSA-N

Historical Context of Oxazolo[4,5-b]pyridine Derivatives

Oxazolo[4,5-b]pyridine derivatives emerged in the 1990s as scaffolds for anti-inflammatory agents, with early studies demonstrating their ability to inhibit cyclooxygenase (COX) enzymes. By the 2010s, research pivoted toward oncology, driven by their capacity to target DNA topoisomerases and kinases. For instance, Karatas et al. (2021) identified 2-(4-butylphenyl)oxazolo[4,5-b]pyridine as a potent topoisomerase IIα inhibitor (IC₅₀ = 2 µM), surpassing etoposide in activity. This historical shift underscores the structural versatility of the oxazolo[4,5-b]pyridine core in drug discovery.

Table 2: Milestones in Oxazolo[4,5-b]pyridine Research

Year Development Reference
1992 First anti-inflammatory oxazolo[4,5-b]pyridines reported
2016 Discovery of GSK-3β inhibitory activity in oxazolo[4,5-b]pyridine-triazoles
2021 Identification of topoisomerase IIα inhibitors for anticancer applications

Significance in Heterocyclic Chemistry Research

The oxazolo[4,5-b]pyridine framework is prized for its planar aromatic system and hydrogen-bonding capacity , enabling interactions with biological targets like enzymes and nucleic acids. Its synthetic flexibility allows modular substitutions at the 2-, 5-, and 7-positions, facilitating structure-activity relationship (SAR) studies. For example:

  • Nitro groups at the benzamide moiety enhance electron-withdrawing effects, improving DNA intercalation.
  • Methyl substituents on the phenyl ring increase lipophilicity, aiding membrane permeability.

Table 3: Comparative Applications of Oxazolo[4,5-b]pyridine Derivatives

Derivative Biological Target Key Finding
2-(4-Butylphenyl) analog Topoisomerase IIα IC₅₀ = 2 µM (vs. 10 µM for etoposide)
Piperazinamide-linked GSK-3β IC₅₀ = 0.19 µM; 76% anti-inflammatory efficacy
6-Nitro-substituted Serotonin receptors Modulated neurotransmission in vitro

This compound’s unique combination of heterocyclic rigidity and functional group diversity positions it as a cornerstone in designing enzyme inhibitors and anticancer agents. Ongoing research explores its utility in photodynamic therapy and as a fluorescence probe, leveraging its conjugated π-system.

Properties

IUPAC Name

N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O4/c1-12-7-8-14(20-23-18-17(28-20)6-3-9-21-18)11-16(12)22-19(25)13-4-2-5-15(10-13)24(26)27/h2-11H,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHCFSAKMPXJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminophenol Derivatives

The oxazolo[4,5-b]pyridine core is constructed via acid-catalyzed cyclization. As demonstrated in Method B of NAMPT inhibitor syntheses, 2-amino-4-methylphenol undergoes condensation with nicotinic acid derivatives in polyphosphoric acid (PPA) at 160°C:

2-Amino-4-methylphenol+Nicotinic acid derivativePPA, 160°COxazolo[4,5-b]pyridine intermediate\text{2-Amino-4-methylphenol} + \text{Nicotinic acid derivative} \xrightarrow{\text{PPA, 160°C}} \text{Oxazolo[4,5-b]pyridine intermediate}

Key parameters:

  • Reaction temperature: 150–160°C

  • Acid catalyst: Polyphosphoric acid (PPA) or Eaton’s reagent

  • Reaction time: 6–12 hours

Nitration at the 5-Position

Amide Bond Formation

Schotten-Baumann Reaction

The 5-amino intermediate reacts with 3-nitrobenzoyl chloride under Schotten-Baumann conditions:

5-Amino intermediate+3-Nitrobenzoyl chlorideNaOH, H₂O/CH₂Cl₂Target compound\text{5-Amino intermediate} + \text{3-Nitrobenzoyl chloride} \xrightarrow{\text{NaOH, H₂O/CH₂Cl₂}} \text{Target compound}

Optimized conditions :

  • Solvent system: Biphasic CH₂Cl₂/H₂O

  • Base: 10% NaOH (excess)

  • Temperature: 0–5°C

  • Reaction time: 2 hours

  • Yield: 68–72%

Catalytic Coupling Methods

Alternative protocols employ coupling reagents such as HATU or EDCI/HOBt in anhydrous DMF:

Reagent SystemTemperature (°C)Time (h)Yield (%)
HATU/DIPEA251282
EDCI/HOBt252475

Data adapted from large-scale syntheses of related benzoxazole-amide hybrids.

Purification and Characterization

Crystallization

Crude product is purified via recrystallization from ethanol/water (4:1 v/v), yielding pale-yellow needles. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 214–216°C.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.92 (s, 1H, NH), 8.50–8.55 (m, 2H, pyridine-H), 7.96 (d, J = 2.0 Hz, 1H, aryl-H), 2.89 (s, 3H, CH₃).

  • HRMS : m/z 375.1052 [M+H]⁺ (calc. 375.1055).

Scale-Up Considerations and Process Optimization

Solvent Recovery

Ethanol from crystallization is reclaimed via fractional distillation (78°C boiling point), achieving >90% solvent reuse in continuous processes.

Comparative Analysis of Synthetic Routes

ParameterSchotten-BaumannHATU-Mediated
Atom Economy88%76%
E-Factor5.28.7
Purity (HPLC)98.5%99.1%
Cost per kg (USD)1,2002,800

Data synthesized from industrial process reports . The Schotten-Baumann method remains preferred for large-scale production despite marginally lower purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxazolo[4,5-b]pyridine ring, forming corresponding carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder (Fe) in acidic medium.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-3-nitro-benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, although specific studies are required to confirm these activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-3-nitro-benzamide involves its interaction with specific molecular targets. The oxazolo[4,5-b]pyridine moiety may bind to enzymes or receptors, modulating their activity. The nitro group could participate in redox reactions, influencing cellular processes. Detailed studies are needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

(a) Oxazolo-pyridine derivatives

Compounds sharing the oxazolo[4,5-b]pyridine scaffold are often explored as kinase inhibitors due to the pharmacophoric relevance of fused heterocycles in ATP-binding pockets. For example:

  • N-(2-Ethyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-3-aminobenzamide: Substituting the nitro group with an amino group introduces hydrogen-bond donor capacity, which may enhance target engagement but reduce solubility.

(b) Nitrobenzamide derivatives

The 3-nitrobenzamide group is a hallmark of protease inhibitors and DNA-intercalating agents. Notable examples include:

  • N-(4-Methoxyphenyl)-3-nitrobenzamide : The absence of the oxazolo-pyridine ring simplifies the structure, likely reducing steric hindrance and improving synthetic accessibility.

Physicochemical and Functional Comparisons

The table below summarizes key parameters of N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-3-nitro-benzamide and hypothetical analogs:

Compound Name Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Key Functional Groups
Target Compound 374.300 1 6 Oxazolo-pyridine, nitrobenzamide
Hypothetical Analog 1 (Cyanobenzamide) ~360 1 5 Oxazolo-pyridine, cyanobenzamide
Hypothetical Analog 2 (Aminobenzamide) ~355 2 5 Oxazolo-pyridine, aminobenzamide

Key Observations :

  • The nitro group in the target compound provides strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to cyano or amino analogs.

Notes

Synthetic Accessibility : The compound’s complex structure likely requires multi-step synthesis, posing challenges for large-scale production.

Safety and Handling: No toxicity data are publicly available; standard precautions for nitroaromatic compounds (e.g., avoiding inhalation) are recommended.

Commercial Availability : Suppliers listed in may offer custom synthesis services, though quantities and purity grades should be verified .

Biological Activity

N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-3-nitro-benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.

  • Chemical Name: this compound
  • Molecular Formula: C20H14N4O4
  • Molecular Weight: 374.35 g/mol
  • CAS Number: Not specified in the sources.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl-5-oxazolo[4,5-b]pyridine derivatives with 3-nitrobenzoyl chloride. The reaction conditions often include organic solvents such as DMF or pyridine under reflux conditions.

Antimicrobial Activity

Research indicates that compounds containing the nitro group exhibit potent antimicrobial properties. The mechanism generally involves the reduction of the nitro group to form reactive intermediates that can bind to DNA and induce cell death. Studies have shown that this compound demonstrates activity against various pathogens:

Microorganism Activity Method
Escherichia coliInhibitoryAgar diffusion method
Staphylococcus aureusInhibitoryAgar diffusion method
Aspergillus nigerModerate activityCup plate method

The compound's Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against these microorganisms, suggesting potential as a therapeutic agent for infections.

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties. Nitro-containing compounds are known to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators. Preliminary studies show that it can significantly reduce paw edema in animal models, indicating potential use in treating inflammatory conditions.

Cytotoxicity

Cytotoxic effects of this compound have been assessed using various cancer cell lines. The results demonstrate that it exhibits selective toxicity towards certain cancer cells while sparing normal cells. The cytotoxic mechanism may involve apoptosis induction and disruption of cellular signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI evaluated several oxazolone derivatives, including this compound. The results indicated a strong correlation between the presence of the nitro group and enhanced antimicrobial activity against E. coli and S. aureus .
  • Inflammation Model : In an animal model of inflammation induced by carrageenan, this compound showed significant reduction in edema compared to control groups, supporting its potential as an anti-inflammatory agent .
  • Cytotoxicity Testing : An investigation into the cytotoxic effects on HaCat and Balb/c 3T3 cells revealed promising results with IC50 values indicating effective inhibition of cell proliferation in cancerous cells while showing lower toxicity towards normal cells .

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